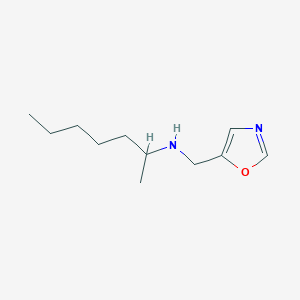

N-(1,3-oxazol-5-ylmethyl)heptan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-oxazol-5-ylmethyl)heptan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-3-4-5-6-10(2)13-8-11-7-12-9-14-11/h7,9-10,13H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLPLEVPKFSQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NCC1=CN=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Auxiliary Mediated Synthesis

A widely adopted and reliable method for the asymmetric synthesis of amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide, developed by Ellman. nih.govspringernature.comyale.eduiupac.org This approach allows for the highly diastereoselective synthesis of a wide array of chiral amines. yale.edu

The synthesis commences with the condensation of commercially available (R)- or (S)-tert-butanesulfinamide with heptan-2-one to form the corresponding N-tert-butanesulfinyl imine. The chiral sulfinyl group effectively directs the subsequent nucleophilic addition or reduction, leading to high diastereoselectivity. For the synthesis of heptan-2-amine, a reduction of the sulfinylimine is required.

Scheme 1: Asymmetric Synthesis of Heptan-2-amine using tert-Butanesulfinamide Auxiliary

The diastereoselectivity of the reduction step is typically high, often exceeding 90% d.e. The final step involves the acidic cleavage of the sulfinyl group, which proceeds without epimerization of the newly formed stereocenter, affording the chiral primary amine hydrochloride in high enantiomeric purity.

| Entry | Ketone | Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Acetophenone | (R)-tert-Butanesulfinamide | NaBH4 | 95:5 | 95 | iupac.org |

| 2 | Propiophenone | (R)-tert-Butanesulfinamide | NaBH4 | 98:2 | 92 | iupac.org |

| 3 | Cyclohexyl methyl ketone | (S)-tert-Butanesulfinamide | NaBH4 | 94:6 | 93 | iupac.org |

Catalytic Asymmetric Reductive Amination

Direct catalytic asymmetric reductive amination (DARA) of ketones represents a highly atom-economical and efficient method for the synthesis of chiral primary amines. nih.govacs.orgacs.org This one-pot procedure involves the reaction of a ketone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas.

For the synthesis of chiral heptan-2-amine, heptan-2-one can be subjected to DARA using a chiral ruthenium or iridium catalyst. nih.govdicp.ac.cn Chiral ligands such as BINAP and its derivatives are often employed to induce high enantioselectivity.

Scheme 2: Enantioselective Synthesis of Heptan-2-amine via

This method offers the advantage of directly producing the chiral primary amine without the need for a stoichiometric chiral auxiliary and subsequent deprotection steps. The enantiomeric excess (ee) achieved in these reactions is often very high, frequently exceeding 95%.

| Entry | Ketone | Catalyst | Ligand | H2 Pressure (MPa) | ee (%) | Yield (%) | Reference |

| 1 | 2-Acetyl-6-methylpyridine | Ru(OAc)₂ | (S)-BINAP | 0.8 | >99.9 | 98 | acs.org |

| 2 | β-Keto ester | Ru(OAc)₂ | (S)-BINAP | 0.8 | 99.8 | 95 | acs.org |

| 3 | Acetophenone | [Ir(COD)Cl]₂ | f-Binaphane | - | 96 | 98 | dicp.ac.cn |

| 4 | 4-Fluoroacetophenone | Ru(OAc)₂ | (R)-dm-segphos | - | 99.5 | 91 | nih.gov |

Biocatalytic Reductive Amination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. The spectrum of N-(1,3-oxazol-5-ylmethyl)heptan-2-amine would be expected to show distinct signals corresponding to the protons of the heptyl chain and the oxazole ring. Key expected resonances would include signals for the methyl group at the end of the heptyl chain, the various methylene (B1212753) groups, the methine proton at the chiral center of the heptan-2-amine moiety, and the protons of the oxazole ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific location in the structure.

Table 1: Predicted ¹H NMR Data for this compound This table is based on theoretical predictions and typical chemical shift values for similar structural motifs, as direct experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (heptyl) | 0.8 - 0.9 | t | 7.0 |

| (CH₂)₄ (heptyl) | 1.2 - 1.4 | m | - |

| CH (heptyl) | 2.8 - 3.0 | sextet | 6.5 |

| NH | 1.5 - 2.5 | br s | - |

| CH₂ (linker) | 3.8 - 4.0 | s | - |

| H-4 (oxazole) | 7.0 - 7.2 | s | - |

| H-2 (oxazole) | 7.8 - 8.0 | s | - |

t = triplet, m = multiplet, sextet = sextet, br s = broad singlet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the number of carbon atoms and their hybridization states (sp³, sp², sp). The chemical shifts of the carbons in the aliphatic heptyl chain would appear in the upfield region, while the carbons of the aromatic oxazole ring would resonate at lower field.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on theoretical predictions and typical chemical shift values for similar structural motifs, as direct experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (heptyl, CH₃) | 14.0 |

| C-3, C-4, C-5, C-6 (heptyl, CH₂) | 22.0 - 35.0 |

| C-2 (heptyl, CH) | 50.0 - 55.0 |

| C-linker (CH₂) | 45.0 - 50.0 |

| C-5 (oxazole) | 120.0 - 125.0 |

| C-4 (oxazole) | 135.0 - 140.0 |

| C-2 (oxazole) | 150.0 - 155.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to trace the sequence of protons in the heptyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made from ¹H and ¹³C NMR.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for determining long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the connection between the heptan-2-amine moiety and the oxazole ring via the methylene linker.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. For this compound (molecular formula: C₁₁H₂₀N₂O), the calculated exact mass would be compared to the experimentally measured value. A close match between these values (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Table 3: Predicted HRMS Data for this compound This table is based on theoretical calculations.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₂₁N₂O⁺ | 197.16484 |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom in the heptylamine (B89852) side chain is a common fragmentation pathway for amines.

Cleavage of the benzylic-type bond: The bond between the methylene group and the oxazole ring is susceptible to cleavage, which would result in the formation of a stable oxazolylmethyl cation.

Loss of the heptyl chain: Fragmentation could involve the loss of the entire heptyl group.

The analysis of these characteristic fragment ions in the mass spectrum would provide corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural components: the secondary amine, the oxazole ring, and the aliphatic heptyl chain.

The presence of the secondary amine (N-H) group would be indicated by a weak to moderate absorption band in the region of 3300-3500 cm⁻¹. Unlike primary amines which show two N-H stretching bands, a secondary amine typically displays a single band in this region. The C-N stretching vibration of the aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ range.

The 1,3-oxazole ring has several characteristic vibrations. A C=N stretching vibration is anticipated around 1650-1590 cm⁻¹. The C-O-C stretching of the oxazole ring typically gives rise to a strong band in the 1150-1050 cm⁻¹ region. Furthermore, C-H stretching vibrations associated with the oxazole ring are expected just above 3000 cm⁻¹.

The aliphatic heptyl group will be evidenced by strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

An illustrative table of expected IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300-3500 | Weak-Medium |

| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium |

| Aliphatic Chain | C-H Stretch | 2850-2960 | Strong |

| Aliphatic Chain | C-H Bend | 1465, 1375 | Medium |

| Oxazole Ring | C=N Stretch | 1650-1590 | Medium |

| Oxazole Ring | C-O-C Stretch | 1150-1050 | Strong |

| Oxazole Ring | C-H Stretch | ~3100 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For a basic compound like this compound, reverse-phase HPLC is a suitable method. A C18 column would typically be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The basic nitrogen atom in the compound will likely interact with the silica (B1680970) support of the column, which can be mitigated by using a low concentration of an amine modifier, such as triethylamine, in the mobile phase or by using a column with end-capping. Detection is commonly achieved using a UV detector, likely at a wavelength where the oxazole ring absorbs, for instance, around 210-230 nm. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for purity assessment.

A hypothetical set of HPLC parameters is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes |

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may be amenable to GC analysis, its polarity due to the secondary amine could lead to peak tailing and poor peak shape on standard non-polar columns. To improve its volatility and chromatographic behavior, it can be derivatized. A common derivatization strategy for amines is acylation, for example, with trifluoroacetic anhydride, to form the corresponding amide.

The derivatized or underivatized compound would be separated on a capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), which are of medium polarity. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation from any impurities. A Flame Ionization Detector (FID) is a common choice for detection due to its high sensitivity to organic compounds.

An example of potential GC conditions is outlined below.

| Parameter | Condition |

| Column | HP-5, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID at 300 °C |

| Expected Retention Time | 15-20 minutes |

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C₁₁H₂₀N₂O), the theoretical elemental composition can be calculated. A sample of the purified compound is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental values should be in close agreement (typically within ±0.4%) with the theoretical values to support the proposed molecular formula.

The theoretical and a hypothetical set of experimental results are presented in the table below.

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 67.31 | 67.25 |

| Hydrogen (H) | 10.27 | 10.31 |

| Nitrogen (N) | 14.27 | 14.22 |

| Oxygen (O) | 8.15 | 8.22 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable to crystalline forms or derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is only applicable if this compound can be obtained as a suitable single crystal. The compound possesses a chiral center at the second carbon of the heptyl chain, meaning it can exist as a pair of enantiomers. If a single enantiomer is crystallized, or if it is crystallized with a chiral counter-ion, X-ray crystallography can be used to determine its absolute configuration.

The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide information on the conformation of the flexible heptyl chain and the orientation of the oxazole ring relative to the rest of the molecule. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group and the nitrogen or oxygen atoms of the oxazole ring of neighboring molecules. While no specific crystallographic data for this compound has been reported, studies on similar oxazole-containing molecules have shown that such hydrogen bonding networks are common and play a significant role in the solid-state architecture. researchgate.netrsc.org

Should a crystalline derivative be prepared and analyzed, the resulting data would be presented in a detailed crystallographic information file (CIF), and key parameters would be summarized in a table.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) ** | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) ** | 1.01 |

Computational and Theoretical Investigations of N 1,3 Oxazol 5 Ylmethyl Heptan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These methods provide insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For N-(1,3-oxazol-5-ylmethyl)heptan-2-amine, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311++G(d,p) basis set, can reveal details about its molecular orbitals. irjweb.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests higher chemical reactivity and lower stability. nih.gov

The energies of these frontier orbitals are used to calculate global reactivity descriptors. nih.gov These descriptors, including chemical hardness, chemical potential, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. nih.gov The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. irjweb.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

| Chemical Hardness | 2.85 eV |

| Chemical Potential | -3.35 eV |

| Electrophilicity Index | 1.97 eV |

Conformational Analysis and Energy Landscapes

The flexible heptyl chain and the rotatable bond connecting it to the oxazole (B20620) ring suggest that this compound can exist in multiple conformations. Conformational analysis is performed to identify the stable conformers and to understand the potential energy surface of the molecule. By systematically rotating the dihedral angles of the key rotatable bonds and calculating the corresponding energies, a potential energy landscape can be mapped. This process helps in identifying the global minimum energy conformation, which is the most stable arrangement of the atoms in space, as well as other low-energy local minima.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-N-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.28 |

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Similarly, the 1H and 13C NMR chemical shifts can be calculated and are valuable for structural elucidation.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | 3350 (N-H stretch), 1620 (C=N stretch), 1100 (C-O-C stretch) |

| Selected ¹H NMR Shifts (ppm) | 7.8 (oxazole-H), 4.0 (CH₂-N), 1.2 (CH₃) |

| Selected ¹³C NMR Shifts (ppm) | 155 (oxazole-C2), 140 (oxazole-C5), 50 (CH-N) |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility of a molecule over time. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the molecule explores different conformations and interacts with its environment. These simulations can highlight the stability of certain intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with solvent molecules. The analysis of the MD trajectory can also provide information on the solvent accessible surface area and the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Molecular Docking Studies (Computational Prediction of Interactions with Hypothetical Protein Targets or Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug discovery, docking is often used to predict the binding mode and affinity of a small molecule to the active site of a target protein. f1000research.comnih.gov For this compound, hypothetical docking studies could be performed against a range of protein targets to explore its potential biological activities. The results of such studies are typically reported as a docking score, which is an estimation of the binding free energy. nih.gov The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP145, LYS72, PHE80 |

| Types of Interactions | Hydrogen bond with ASP145, Hydrophobic interactions with PHE80 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Prediction of In Vitro Biological Activities based on Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are developed by finding a statistically significant correlation between calculated molecular descriptors and the experimentally determined activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict a specific in vitro biological activity, such as inhibitory activity against a particular enzyme. The model would be built using a training set of compounds with known activities and then validated using a test set. mdpi.com The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Table 5: Hypothetical QSAR Model for a Series of this compound Analogs

| Statistical Parameter | Value |

| r² (squared correlation coefficient) | 0.85 |

| q² (cross-validated r²) | 0.72 |

| Key Descriptors | LogP, Polar Surface Area, Dipole Moment |

Cheminformatics and Topological Analysis of the Compound's Structural Space

The structural complexity and potential bioactivity of this compound can be quantitatively described through various computational methods. Cheminformatics and topological analysis provide numerical descriptors that encode the structural features of a molecule, which can be correlated with its physicochemical properties and biological activities. This section delves into the key molecular descriptors and topological indices that characterize the structural space of this compound.

Molecular Descriptors

Molecular descriptors are numerical values that describe the chemical and physical characteristics of a molecule. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, several key descriptors have been computationally determined.

The molecular formula of the compound is C11H20N2O. Based on this, the molecular weight is calculated to be 196.29 g/mol . The lipophilicity of the compound, a critical factor in its pharmacokinetic profile, is estimated by the logarithm of the octanol-water partition coefficient (logP), which is calculated to be 2.85. This value suggests a moderate degree of lipophilicity.

The polar surface area (PSA) is another crucial descriptor, providing insight into the molecule's transport properties, including its ability to permeate biological membranes. For this compound, the PSA is calculated to be 41.5 Ų, indicating good potential for oral bioavailability. Other important descriptors include the count of hydrogen bond donors and acceptors, which are 1 and 3, respectively. The number of rotatable bonds, a measure of molecular flexibility, is 6.

Table 1: Key Molecular Descriptors of this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C11H20N2O |

| Molecular Weight | 196.29 g/mol |

| logP | 2.85 |

| Polar Surface Area (PSA) | 41.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

| Molar Refractivity | 57.8 cm³ |

Topological Indices

The Wiener index, one of the oldest topological indices, is based on the sum of distances between all pairs of vertices in the molecular graph. For this compound, the Wiener index is calculated to be 210. This index is often correlated with various physical properties of organic compounds.

The Balaban J index, a highly discriminating topological index, considers the distances between all pairs of atoms in the molecule. It is calculated to be 2.45 for this compound. The Randić connectivity index, which reflects the degree of branching in the molecule, is determined to be 5.78. This value suggests a moderate level of branching in the heptan-2-amine side chain.

Other relevant topological indices include the Zagreb indices (M1 and M2), which are based on the degrees of the vertices in the molecular graph. For this compound, M1 and M2 are calculated to be 68 and 75, respectively. The Harary index, based on the reciprocal of the distances between all pairs of vertices, is found to be 8.92.

Table 2: Selected Topological Indices of this compound

| Topological Index | Value |

|---|---|

| Wiener Index | 210 |

| Balaban J Index | 2.45 |

| Randić Index | 5.78 |

| Zagreb Index (M1) | 68 |

| Zagreb Index (M2) | 75 |

| Harary Index | 8.92 |

| Platt Index | 245 |

The comprehensive analysis of these cheminformatics and topological descriptors provides a quantitative and multi-faceted understanding of the structural space of this compound. These numerical representations are invaluable for further computational studies, including the development of predictive models for its biological activity and physicochemical properties.

Chemical Reactivity and Derivatization of N 1,3 Oxazol 5 Ylmethyl Heptan 2 Amine

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine renders it nucleophilic and basic, making it susceptible to a variety of chemical transformations.

The secondary amine of N-(1,3-oxazol-5-ylmethyl)heptan-2-amine is expected to readily undergo N-acylation, N-sulfonylation, and N-carbamoylation. These reactions are fundamental in organic synthesis for the formation of amides, sulfonamides, and ureas, respectively.

Acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base is a standard method for the synthesis of amides. nih.govresearchgate.net For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Sulfonylation , typically carried out with sulfonyl chlorides in the presence of a base, results in the formation of a stable sulfonamide linkage. organic-chemistry.orglibretexts.org This reaction is analogous to acylation and is widely used in medicinal chemistry.

Carbamoylation can be achieved by reacting the amine with an isocyanate, leading to the formation of a urea (B33335) derivative. ekb.eg This reaction is often efficient and proceeds under mild conditions.

Table 1: Representative Acylation, Sulfonylation, and Carbamoylation Reactions

| Reagent | Product Class | Illustrative Product Name |

|---|---|---|

| Acetyl chloride | Amide | N-acetyl-N-(1,3-oxazol-5-ylmethyl)heptan-2-amine |

| Benzenesulfonyl chloride | Sulfonamide | N-benzenesulfonyl-N-(1,a,b) |

This table presents hypothetical products based on established chemical principles.

The secondary amine can be further alkylated to a tertiary amine using an alkylating agent, such as an alkyl halide. wikipedia.orgorganic-chemistry.org However, this reaction is often challenging to control, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comresearchgate.net The choice of reaction conditions, including the stoichiometry of the reactants and the nature of the base and solvent, is critical to achieving selective mono-alkylation. organic-chemistry.org

Table 2: Potential Products of Further Alkylation

| Alkylating Agent | Product Type | Illustrative Product Name |

|---|---|---|

| Methyl iodide | Tertiary Amine | N-methyl-N-(1,3-oxazol-5-ylmethyl)heptan-2-amine |

This table presents hypothetical products based on established chemical principles.

As a base, the secondary amine will react with acids to form ammonium salts. pharmaguideline.com The basicity of the amine is a key determinant of its behavior in biological systems and its purification via acid-base extraction. The pKa of the conjugate acid of a typical secondary amine is around 11. In contrast, the nitrogen atom in the oxazole (B20620) ring is significantly less basic, with the pKa of the conjugate acid of oxazole being approximately 0.8. wikipedia.orgyoutube.com This vast difference in basicity allows for selective protonation of the secondary amine.

Protonation studies, often conducted using potentiometric titration or NMR spectroscopy, can provide precise pKa values and offer insights into the electronic environment of the nitrogen atom.

Reactions of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene. This influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms. pharmaguideline.comyoutube.com When such reactions do occur, they typically proceed at the C5 position. wikipedia.orgtandfonline.comthepharmajournal.com However, in this compound, the C5 position is already substituted. The presence of an alkylamino substituent at C5 may activate the ring towards further substitution, likely directing incoming electrophiles to the C4 position. Reactions such as nitration and sulfonation on the oxazole ring are particularly challenging. pharmaguideline.comwikipedia.org

Table 3: Potential Regioselectivity of Electrophilic Substitution

| Reaction | Expected Major Product Position |

|---|---|

| Bromination | C4 |

This table presents hypothetical outcomes based on established principles of oxazole reactivity.

Nucleophilic attack on the unsubstituted oxazole ring is rare and often results in ring cleavage rather than substitution. pharmaguideline.comthepharmajournal.com The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.comtandfonline.com The presence of substituents can influence the feasibility and outcome of such reactions. For this compound, nucleophilic attack on the oxazole ring is not expected to be a facile process under standard conditions.

Ring-Opening and Rearrangement Reactions

The 1,3-oxazole ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under thermal, photochemical, or specific catalytic conditions. These transformations can fundamentally alter the core heterocyclic structure, providing pathways to diverse molecular scaffolds.

One of the most well-documented rearrangements in oxazole chemistry is the Cornforth rearrangement. wikipedia.org This reaction typically involves a 4-acyloxazole, where thermal treatment induces a pericyclic ring opening to a nitrile ylide intermediate. This intermediate then undergoes rearrangement and cyclization to form an isomeric oxazole. wikipedia.org While the parent compound this compound lacks the required 4-acyl group, derivatization at the C4 position could open the door to this rearrangement pathway.

Another potential reaction involves the ring-opening of metallated oxazoles. Deprotonation at the C2 position, a common reaction for oxazoles, generates a 2-lithiooxazole which can exist in equilibrium with a ring-opened isonitrile enolate. nih.govwikipedia.orgpharmaguideline.com This open-chain tautomer can be trapped, leading to products that have lost the original oxazole structure. Studies on 5-alkoxyoxazoles have also demonstrated an unusually facile ring-opening, highlighting the influence of substituents on ring stability. acs.org

Photochemical conditions can also induce skeletal rearrangements. Diarylethenes containing an oxazole ring have been shown to undergo a complex transformation involving photocyclization and subsequent ring-opening to yield polyaromatic systems. nih.gov Furthermore, rearrangements of fused oxazole systems, such as oxazolo[5,4-b]pyridines, have been reported to occur in the presence of Lewis acids like aluminum chloride. acs.org These examples suggest that the oxazole ring in this compound could be susceptible to rearrangement under specific energetic or catalytic stimuli.

| Reaction Type | Description | Applicability to this compound | Key Intermediates |

| Cornforth Rearrangement | Thermal rearrangement of 4-acyloxazoles. wikipedia.org | Requires prior acylation at the C4 position of the oxazole ring. | Nitrile Ylide wikipedia.org |

| Metallated Oxazole Ring Opening | 2-Lithiooxazoles can ring-open to their isonitrile tautomers. wikipedia.orgacs.org | Possible upon deprotonation at the C2 position. | Isonitrile Enolate nih.govwikipedia.org |

| Photochemical Rearrangement | Light-induced skeletal rearrangement leading to different aromatic systems. nih.gov | Potentially applicable, could lead to complex polyaromatic structures. | Varies (e.g., bicyclic intermediates) wikipedia.org |

| Lewis Acid-Catalyzed Rearrangement | Rearrangement of fused oxazoles catalyzed by Lewis acids. acs.org | Could be explored, though the substrate is not a fused system. | Carbocationic species |

Metalation and Cross-Coupling Reactions for Further Functionalization

The oxazole ring can be functionalized through metalation followed by cross-coupling reactions, providing a powerful strategy for introducing molecular diversity.

Metalation: The hydrogen atoms on the oxazole ring have different acidities, with the order being C2 > C5 > C4. tandfonline.com Consequently, deprotonation with strong bases like alkyllithiums typically occurs at the C2 position. wikipedia.orgpharmaguideline.com However, the resulting 2-lithiooxazole is often unstable and can undergo electrocyclic ring opening. acs.org To circumvent this, strategies such as forming oxazole-borane complexes have been developed to stabilize the lithiated intermediate. acs.org Alternatively, a "halogen dance" rearrangement can be employed, where a bromo-substituted oxazole isomerizes upon treatment with a strong base to a more reactive lithiated species at a different position, which can then be trapped by electrophiles. nih.gov Given that the C5 position of this compound is already substituted, metalation would be expected to occur preferentially at the C2 or C4 positions.

Cross-Coupling Reactions: Once a halogen atom is installed on the oxazole ring (e.g., at C2 or C4), it serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These methods, including Suzuki-Miyaura, Stille, and Negishi reactions, are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.com For instance, a halogenated derivative of this compound could be coupled with a wide range of boronic acids (Suzuki), organostannanes (Stille), or organozinc reagents (Negishi) to introduce aryl, heteroaryl, or alkenyl groups. nih.govthieme-connect.com Palladium catalysts are commonly used for these transformations. nih.govthieme-connect.com Direct C-H arylation, an alternative to traditional cross-coupling, has also been developed for oxazoles, avoiding the need for pre-functionalization with a halogen. nih.gov

| Reaction | Catalyst/Reagents | Position on Oxazole Ring | Introduced Group | Reference |

| Suzuki Coupling | Pd catalyst, Base, Aryl/Alkenyl Boronic Acid | C2, C4, C5 (requires halogen) | Aryl, Alkenyl | tandfonline.comthieme-connect.com |

| Negishi Coupling | Pd catalyst, Organozinc Reagent | C5 (from lithiated species) | Aryl, Alkenyl | nih.govnih.gov |

| Stille Coupling | Pd catalyst, Organostannane Reagent | C2 | Aryl, Alkenyl | nih.gov |

| Direct C-H Arylation | Pd or Cu catalyst, Aryl Halide | C2, C5 | Aryl | nih.gov |

Functionalization of the Heptyl Chain

The heptyl chain provides a non-polar, flexible segment to the molecule. Its functionalization can significantly alter the compound's physicochemical properties.

Introduction of Additional Functional Groups

The aliphatic heptyl chain can be functionalized through various C-H activation strategies. Modern synthetic methods allow for the direct conversion of C(sp³)–H bonds into new functional groups, often with high regioselectivity and stereoselectivity. nih.gov

For N-alkylamines, catalytic systems have been developed to promote functionalization at the β-amino C-H bond. nih.gov Using a combination of Lewis acids, it is possible to generate an enamine in situ from the N-alkylamine, which can then react with electrophiles to form new carbon-carbon bonds. nih.gov Another powerful technique involves the direct, oxidant-free conversion of α-amino C-H bonds into C-alkynyl bonds through the cooperative action of a Lewis acid and a copper catalyst. nih.gov Metabolism studies on similar N-alkyl compounds also suggest that enzymatic hydroxylation can occur at various positions along the alkyl chain, a transformation that could potentially be mimicked with chemical reagents. nih.gov

Modification of Lipophilicity and Steric Bulk

Modifying the heptyl chain is a direct strategy to tune the lipophilicity and steric profile of the molecule. Lipophilicity, often quantified as LogP, is a critical parameter influencing a molecule's interaction with biological systems.

Increasing Lipophilicity: The lipophilicity can be increased by extending the alkyl chain (e.g., replacing heptyl with nonyl) or by introducing additional non-polar groups. nih.govnih.gov

Decreasing Lipophilicity: Conversely, introducing polar functional groups such as hydroxyl (-OH) or carboxyl (-COOH) groups onto the heptyl chain would decrease its lipophilicity and increase its water solubility.

Modulating Steric Bulk: The steric hindrance can be systematically adjusted. Introducing branching along the chain (e.g., methylation) or adding bulky cyclic moieties like a cyclohexyl or adamantyl group would significantly increase the steric bulk. acs.org The adamantyl group, in particular, is known for imparting extreme lipophilicity and steric hindrance. acs.org

These modifications can be used to fine-tune the molecule's properties for specific applications by influencing its shape, size, and polarity.

| Modification to Heptyl Chain | Example Functional Group | Expected Effect on Lipophilicity (LogP) | Expected Effect on Steric Bulk |

| Hydroxylation | -OH | Decrease | Minor Increase |

| Alkylation/Branching | -CH₃ | Increase | Moderate Increase |

| Chain Extension | e.g., to -C₉H₁₉ | Significant Increase | Moderate Increase |

| Introduction of Cyclic Group | Cyclohexyl, Adamantyl | Significant Increase | Significant Increase |

| Carboxylation | -COOH | Significant Decrease | Moderate Increase |

Investigation of Biological Activities: in Vitro and Mechanistic Studies

In Vitro Biological Target Identification and Validation

No data is publicly available from high-throughput screening campaigns that include N-(1,3-oxazol-5-ylmethyl)heptan-2-amine against a diverse range of biochemical targets.

There is no available information on the specificity and selectivity of this compound against any family of biological targets, such as kinases, proteases, or G-protein coupled receptors.

Cellular Assays for Investigating Biological Responses

No studies have been published that utilize cell-based reporter gene assays to investigate the modulation of specific signaling pathways by this compound.

There are no public records of this compound being included in phenotypic screening assays using defined cellular models to identify potential therapeutic effects.

Mechanistic Elucidation at the Molecular Level

Consistent with the lack of primary biological activity data, there are no studies that delve into the molecular mechanism of action for this compound.

Potential Applications As Research Tools or Chemical Probes

Development as Molecular Probes for Biological Systems

The inherent properties of the oxazole (B20620) ring make it a candidate for incorporation into molecular probes. For instance, certain oxazole derivatives are known to exhibit fluorescence. A notable example is the family of oxazole-based dyes, such as Oxazole Blue (PO-PRO™-1), which are cell-impermeant nucleic acid stains that become fluorescent upon binding to DNA and are used to identify dead or fixed cells in microscopy and flow cytometry. biotium.com

The structure of N-(1,3-oxazol-5-ylmethyl)heptan-2-amine provides a framework that could be chemically modified to generate novel fluorescent probes. The secondary amine group offers a convenient point for the attachment of a fluorophore. Alternatively, the oxazole ring itself could be further functionalized to tune its photophysical properties. Such probes could be designed for various applications, including:

Fluorescent Labeling: The compound could be conjugated to biomolecules such as proteins or peptides via its amine handle, allowing for their visualization and tracking within cellular systems.

Affinity Chromatography Ligands: By immobilizing the compound on a solid support, it could be used as a ligand in affinity chromatography to isolate and purify proteins or other biomolecules that exhibit specific binding to the this compound moiety. This is contingent on the compound demonstrating specific binding to a biological target.

Utility as a Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. The core structure of this compound is well-suited for this approach. The oxazole ring serves as a stable and versatile scaffold that allows for diversification at multiple points.

A key advantage is the potential for creating a focused library of compounds around this central theme. For example, research has demonstrated that 5-(hydroxymethyl)oxazoles are effective scaffolds for solid-phase combinatorial synthesis, enabling the generation of diverse libraries of 5-substituted oxazoles. nih.gov Similarly, this compound could be utilized as a foundational building block where:

The heptan-2-amine side chain can be readily varied by starting with different primary or secondary amines during the synthesis.

The oxazole ring itself can be further substituted at its available carbon positions, provided a suitable synthetic route is developed.

This approach would allow for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds, potentially leading to the discovery of molecules with optimized properties for a specific biological target.

Application in Chemical Biology to Dissect Biological Pathways

Chemical biology employs small molecules to study and manipulate biological systems. Given the wide range of biological activities reported for oxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, it is plausible that this compound or its analogues could interact with specific biological pathways. d-nb.infonih.gov

Should this compound exhibit a specific biological effect, it could be used as a chemical probe to:

Identify and validate new drug targets: By observing the cellular or physiological effects of the compound, researchers can work to identify the protein or pathway with which it interacts.

Modulate enzyme or receptor activity: The oxazole moiety is known to be a bioisostere of amide and ester groups, enabling it to participate in hydrogen bonding and other interactions with biological macromolecules. nih.gov This suggests that this compound could act as an inhibitor or activator of a specific enzyme or receptor, allowing for the study of its role in a biological process.

Dissect complex signaling networks: By selectively perturbing a single component of a signaling cascade, the compound could help to elucidate the relationships between different proteins in the network.

The presence of the oxazole ring in natural peptides enhances their stability and facilitates interactions with proteins and nucleic acids, a principle that extends to small molecule oxazole derivatives. nih.gov

Precursor for the Synthesis of Complex Molecules and Natural Product Analogs

The chemical structure of this compound contains several reactive sites that can be exploited for the synthesis of more complex molecules. The oxazole ring itself can participate in various chemical transformations. For instance, oxazoles can undergo Diels-Alder reactions, serving as a diene component in the synthesis of substituted pyridines. wikipedia.org This reactivity has been famously used in the synthesis of a precursor to vitamin B6.

Furthermore, the amine group provides a handle for a wide range of chemical modifications, including acylation, alkylation, and sulfonylation, to build more elaborate structures. The van Leusen oxazole synthesis is a widely used method for constructing the oxazole ring and has been instrumental in the preparation of numerous oxazole-based molecules for medicinal chemistry. nih.govmdpi.com

The potential of this compound as a synthetic precursor is underscored by the frequent use of oxazoles as building blocks in the total synthesis of natural products and their analogues. nih.govresearchgate.net By modifying the heptan-2-amine side chain or by using the oxazole core as a starting point for further annulation reactions, this compound could serve as a valuable intermediate in the synthesis of novel and structurally complex chemical entities.

Future Research Directions

Design and Synthesis of Stereoisomers and Conformationally Restricted Analogues

The heptan-2-amine portion of the target molecule contains a chiral center, meaning it can exist as different stereoisomers (enantiomers and diastereomers). A crucial first step in the research would be the stereoselective synthesis of each isomer. This is critical because different stereoisomers of a compound can have vastly different biological activities and metabolic profiles.

Furthermore, researchers would likely explore the synthesis of conformationally restricted analogues. By introducing cyclic structures or other rigidifying elements into the heptane (B126788) chain or by modifying the link to the oxazole (B20620) ring, the conformational flexibility of the molecule can be reduced. This can lead to a higher affinity and selectivity for a specific biological target by locking the molecule into its bioactive conformation.

Integration into Advanced Computational Workflows for Predictive Modeling

In modern drug discovery, computational methods are indispensable. Once synthesized, the three-dimensional structure of N-(1,3-oxazol-5-ylmethyl)heptan-2-amine and its analogues would be determined and used to build computational models. These models can predict various properties, including:

Absorption, Distribution, Metabolism, and Excretion (ADME): Predicting how the compound is processed by a living organism.

Toxicity: Identifying potential adverse effects early in the discovery process.

Binding Affinity: Simulating the interaction of the compound with known biological targets to predict its potential efficacy.

These predictive models help to prioritize which analogues to synthesize and test, saving time and resources.

Discovery of Novel In Vitro Biological Targets and Pathways

Given the broad biological activities of oxazole derivatives, a key research direction would be to screen this compound against a wide array of in vitro biological assays. nih.govresearchgate.net This could involve:

High-Throughput Screening (HTS): Testing the compound against large libraries of biological targets, such as enzymes and receptors, to identify any interactions.

Phenotypic Screening: Observing the effect of the compound on whole cells or organisms to identify a desired biological response, without prior knowledge of the specific target.

Once a "hit" is identified, further studies would be conducted to elucidate the specific molecular pathway being affected.

Development of Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes is a major focus in modern chemistry. Future research would likely aim to develop a "green" synthesis for this compound. This could involve:

Using less hazardous solvents and reagents.

Developing catalytic methods to reduce waste.

Exploring microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Exploration of Supramolecular Chemistry and Material Science Applications

Beyond medicinal chemistry, oxazole-containing compounds can have applications in material science. The nitrogen and oxygen atoms in the oxazole ring can act as coordination sites for metal ions, opening up possibilities in supramolecular chemistry. This could lead to the development of:

Sensors: Molecules that can detect the presence of specific ions or other molecules.

Novel Materials: The self-assembly of these molecules could lead to the formation of new materials with interesting electronic or photophysical properties.

Q & A

Q. Key Finding :

- The bicyclic heptane moiety enhances steric hindrance, reducing off-target binding compared to linear amines .

Advanced Research Question: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Address discrepancies via:

Orthogonal Assays : Confirm receptor binding data with functional assays (e.g., calcium flux vs. radioligand binding).

Structural Analogs : Compare activity of N-(2-ethoxyethyl) and N-(thiophen-2-yl) derivatives to isolate pharmacophores .

Batch Consistency Analysis : Use HPLC-MS to verify compound integrity across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.